Ditosylmethane
Overview
Description
Ditosylmethane, also known as bis(p-toluenesulfonyl)methane, is an organic compound with the molecular formula C15H16O4S2. It is characterized by the presence of two p-toluenesulfonyl groups attached to a central methane carbon. This compound is widely used in organic synthesis due to its ability to act as a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ditosylmethane can be synthesized through the reaction of p-toluenesulfonyl chloride with methylene chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as a white crystalline solid.
Industrial Production Methods: In an industrial setting, the production of this compound involves the large-scale reaction of p-toluenesulfonyl chloride with methylene chloride. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: Ditosylmethane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tosyl groups are replaced by other nucleophiles.
Oxidation and Reduction Reactions: this compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Elimination Reactions: It can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted methanes, while oxidation can produce sulfonic acids or other oxidized derivatives.
Scientific Research Applications
Ditosylmethane has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which ditosylmethane exerts its effects involves the reactivity of the tosyl groups. These groups can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Dibenzylmethane: Similar in structure but with benzyl groups instead of tosyl groups.
Dibromomethane: Contains bromine atoms instead of tosyl groups.
Dichloromethane: Contains chlorine atoms instead of tosyl groups.
Uniqueness: Ditosylmethane is unique due to the presence of tosyl groups, which provide distinct reactivity and stability compared to other similar compounds. The tosyl groups make it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations.
Properties
IUPAC Name |
1-methyl-4-[(4-methylphenyl)sulfonylmethylsulfonyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4S2/c1-12-3-7-14(8-4-12)20(16,17)11-21(18,19)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOXYWLRAKCDQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CS(=O)(=O)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298354 | |
Record name | 1,1'-(Methylenedisulfonyl)bis(4-methylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50298354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15310-28-8 | |
Record name | 15310-28-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122663 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-(Methylenedisulfonyl)bis(4-methylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50298354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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